6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one
Description
This compound (CID 98958) is a complex naphthofuranone derivative with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol. Key structural features include:
- A hydroxyl group at position 4.
- A methyl group at position 5a.
- Dimethylidene groups at positions 3 and 9.
- A decahydronaphtho[1,2-b]furan-2(3H)-one core, indicating a fully saturated bicyclic framework with a lactone moiety .
Its SMILES notation (CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C) and InChIKey (FKBUODICGDOIGB-UHFFFAOYSA-N) confirm the stereochemical complexity and substitution pattern. Predicted collision cross-section (CCS) values for adducts range from 157.5 Ų ([M+H]⁺) to 167.2 Ų ([M+NH₄]⁺), critical for mass spectrometry-based identification .
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUODICGDOIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950973 | |
| Record name | 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29424-04-2, 28254-53-7 | |
| Record name | SESQUITERPENE LACTONE CP-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Reynosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fused Ring Construction via Intramolecular Cyclization
One prevalent method involves cyclization of suitably substituted precursors :
- Starting materials : Aromatic or heteroaromatic compounds bearing side chains with hydroxyl and methyl groups.
- Procedure :
- Step 1 : Synthesis of a precursor with a suitable side chain attached to a naphthalene framework.
- Step 2 : Activation of the side chain (e.g., via halogenation or acylation).
- Step 3 : Intramolecular cyclization under acidic or basic conditions to form the fused lactone ring. This often employs acid catalysis (e.g., polyphosphoric acid, polyphosphoric acid derivatives) or Lewis acids (e.g., AlCl₃).
Formation of the Methylidene Group
- The methylidene moiety at position 3 can be introduced via dehydration of alcohol intermediates or * Wittig reactions*:
- Wittig reaction : Reacting an aldehyde or ketone precursor with a phosphonium ylide to form the exocyclic methylene group.
- Alternatively, elimination reactions under dehydrating conditions (e.g., using SOCl₂ or POCl₃) can generate the methylidene group.
Selective Oxidation and Hydroxylation
- The hydroxyl group at position 6 is often introduced via selective oxidation :
- Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents .
- Alternatively, hydroxylation of an alkene or aromatic ring using oxidative conditions .
Final Purification and Stereochemical Control
- The final compound is purified via column chromatography .
- Stereochemistry can be controlled through chiral catalysts or diastereoselective reactions during key steps.
Representative Reaction Scheme
Precursor synthesis → Intramolecular cyclization → Methylation and hydroxylation → Dehydration to form methylidene → Purification
Data Tables Summarizing Key Reaction Conditions
Notes and Considerations
- Stereochemistry : Achieving the correct stereochemistry at chiral centers is critical; chiral auxiliaries or catalysts may be employed.
- Reaction Optimization : Conditions such as temperature, solvent, and catalysts are optimized based on the specific precursor and desired stereoisomer.
- Yield and Purity : Multi-step syntheses require careful purification at each stage to prevent side reactions and ensure high purity.
Chemical Reactions Analysis
6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Oxygenation
Compound A : Naphtho[1,2-b]furan-2(3H)-one,3a,4,5,5a,6,7,8,9b-octahydro-5a,9-dimethyl-3-methylene- (CAS 27579-97-1)
- Molecular Formula : C₁₅H₂₀O₂ (MW 232.32 g/mol).
- Key Differences : Lacks the hydroxyl group at position 6 but retains methyl (5a) and methylidene (3) groups. Reduced oxygenation may decrease polarity and hydrogen-bonding capacity compared to the target compound .
- Applications: Suppliers (e.g., Taizhou Jiayin Chemical Co.) market it for research in terpenoid chemistry .
Compound B : 6,9a-Dihydroxy-5a-methyl-3,9-dimethylidene-dodecahydronaphtho[1,2-b]furan-2-one (FDB014439)
- Molecular Formula : C₁₅H₂₀O₄ (MW 264.32 g/mol).
Compound C : Decahydro-4,6-dihydroxy-5a-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one (CAS 66656-17-5)
- Molecular Formula : C₁₅H₂₀O₄ (MW 264.32 g/mol).
Stereochemical and Conformational Differences
- Target Compound : Stereochemistry includes (3aS,5aR,6R,9aS,9bS) configuration, critical for interactions with biological targets .
- Compound D : (3aS,5aR,9bR)-configured analog (CAS 27579-97-1) lacks the hydroxyl at position 6, altering binding affinity in enzyme inhibition assays .
- Compound E : (+)-Santamarin (CAS 29424-04-2) shares the decahydro framework but differs in methylidene positioning, leading to distinct NMR spectra and chromatographic retention times .
Biological Activity
6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one, also known as NSC-155623, is a compound with significant biological activity, primarily derived from various plant sources. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20O3
- Molecular Weight : 248.322 g/mol
- CAS Number : 29424-04-2
- Synonyms : this compound; NSC155623
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. A study has shown that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has shown antimicrobial effects against various pathogens. In particular, it has been effective against Gram-positive bacteria and certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it induces apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is promising for developing targeted cancer therapies .
Study 1: Antioxidant Activity Assessment
A study published in Journal of Natural Products evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity, comparable to established antioxidants like vitamin C .
Study 2: Anti-inflammatory Mechanism Investigation
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The findings revealed a marked decrease in the expression of inflammatory markers and suggested that the compound could modulate NF-kB signaling pathways .
Study 3: Antimicrobial Efficacy Evaluation
A comprehensive antimicrobial study tested various concentrations of this compound against common bacterial and fungal strains. The results showed effective inhibition rates, highlighting its potential as a natural antimicrobial agent .
Q & A
Basic Research Questions
Q. How can the stereochemistry of 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3H)-one be experimentally determined?
- Methodological Answer : Utilize single-crystal X-ray diffraction to resolve absolute configurations, as demonstrated for structurally similar naphthofuran derivatives . For preliminary analysis, employ and NMR spectroscopy with coupling constant () measurements to infer spatial arrangements. For example, vicinal coupling constants (e.g., ) can indicate axial-equatorial proton relationships in decalin systems . Computational methods like DFT-based NMR chemical shift predictions can further validate stereochemical assignments .
Q. What are effective synthetic routes for this compound?
- Methodological Answer : Adapt multi-step protocols from analogous naphthofuran lactones. For instance, a cyclization strategy using terpene-derived precursors (e.g., sclareolide) can generate the fused furan ring system. Key steps include acid-catalyzed ring-opening followed by oxidative lactonization, as seen in the synthesis of (±)-ambroxan derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and crystallization in non-polar solvents (e.g., hexane/CHCl) ensures high enantiomeric purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Analyze and spectra for diagnostic signals: hydroxy protons (~δ 4.3 ppm as broad singlets), methylidene groups (δ 4.8–5.0 ppm as singlets), and lactone carbonyls (δ 170–180 ppm in ) .
- IR : Confirm lactone C=O stretching (~1740 cm) and hydroxyl O-H stretches (~3400 cm).
- MS : High-resolution ESI-MS for molecular ion verification (e.g., [M+H] or [M+Na]) and fragmentation patterns to confirm substituents .
Advanced Research Questions
Q. How can conflicting NMR data in different solvents be resolved?
- Methodological Answer : Solvent polarity and hydrogen-bonding effects significantly alter chemical shifts. For example, CDCl may deshield hydroxy protons (δ 4.32 ppm as broad singlets) due to weak solvation, whereas DMSO-d induces downfield shifts (δ 5.5–6.0 ppm) via strong hydrogen bonding . Use variable-temperature NMR to reduce signal broadening in polar solvents and confirm assignments through 2D techniques (HSQC, HMBC) .
Q. What is the impact of stereochemistry on bioactivity in structurally related compounds?
- Methodological Answer : Stereochemical variations in the decahydronaphthofuran core influence receptor binding. For example, the (3aR,4aS,5R,6R,7aS) configuration in a phenylthio-methyl derivative showed enhanced cytotoxicity compared to its diastereomer, likely due to optimized hydrophobic interactions with target proteins . Conduct molecular docking studies with resolved crystal structures (e.g., PDB entries) to map stereochemical contributions to bioactivity .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Calculate partition coefficients (LogP ≈ 1.18) and polar surface area (PSA ≈ 66.8 Ų) to predict solubility . Use DMSO for initial stock solutions, followed by dilution in PBS or cell culture media with surfactants (e.g., Tween-80) to prevent precipitation. For hydrophobic derivatives, employ β-cyclodextrin inclusion complexes to enhance aqueous solubility .
Q. What strategies enable regioselective functionalization of the methylidene groups?
- Methodological Answer : Leverage steric and electronic effects for selective modifications. For example, epoxidation of the exocyclic methylidene (C3/C9) with m-CPBA proceeds regioselectively due to increased electron density, while the hydroxy group at C6 can be acetylated using AcO/pyridine without affecting the lactone ring . Protect the hydroxyl group with TBSCl before performing Grignard additions to the carbonyl .
Q. How are degradation products analyzed under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH, pH 1–9) and monitor degradation via LC-MS. For acidic conditions, expect lactone ring hydrolysis to carboxylic acid derivatives. Under basic conditions, retro-aldol cleavage may fragment the decalin system . Use H_2$$^{18}O isotopic labeling to track hydrolysis pathways and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
